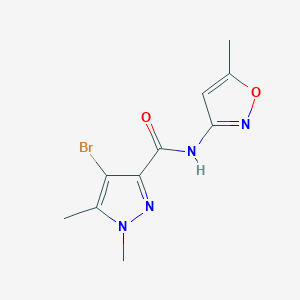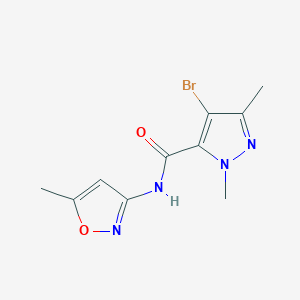![molecular formula C14H14F4N2O4 B279713 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE](/img/structure/B279713.png)
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE is a complex organic compound characterized by the presence of difluoromethyl groups and a methoxyphenoxyacetyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic or basic conditions.
Introduction of the difluoromethyl groups: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide in the presence of a base.
Attachment of the methoxyphenoxyacetyl group: This can be accomplished through an esterification or acylation reaction using 4-methoxyphenoxyacetic acid or its derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium methoxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting enzyme activity: By binding to the active site of an enzyme, it can prevent the enzyme from catalyzing its reaction.
Modulating receptor function: By binding to a receptor, it can either activate or inhibit the receptor’s signaling pathway.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-bis(trifluoromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol
- 3,5-bis(chloromethyl)-1-[(4-methoxyphenoxy)acetyl]-4,5-dihydro-1H-pyrazol-5-ol
Uniqueness
1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-(4-METHOXYPHENOXY)-1-ETHANONE is unique due to the presence of difluoromethyl groups, which can impart distinct chemical and biological properties. These properties may include increased metabolic stability, enhanced binding affinity to molecular targets, and improved pharmacokinetic profiles compared to similar compounds.
Propiedades
Fórmula molecular |
C14H14F4N2O4 |
|---|---|
Peso molecular |
350.26 g/mol |
Nombre IUPAC |
1-[3,5-bis(difluoromethyl)-5-hydroxy-4H-pyrazol-1-yl]-2-(4-methoxyphenoxy)ethanone |
InChI |
InChI=1S/C14H14F4N2O4/c1-23-8-2-4-9(5-3-8)24-7-11(21)20-14(22,13(17)18)6-10(19-20)12(15)16/h2-5,12-13,22H,6-7H2,1H3 |
Clave InChI |
VFZUZQJMIFNPPE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
SMILES canónico |
COC1=CC=C(C=C1)OCC(=O)N2C(CC(=N2)C(F)F)(C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3-isoxazolyl)-2-furamide](/img/structure/B279635.png)
![(4-BROMO-1,5-DIMETHYL-1H-PYRAZOL-3-YL)[HEXAHYDROPYRROLO[1,2-A]PYRAZIN-2(1H)-YL]METHANONE](/img/structure/B279636.png)

![ethyl 6-ethyl-2-{[3-(1-methyl-1H-pyrazol-4-yl)acryloyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B279642.png)
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279644.png)
![3-(1-ethyl-1H-pyrazol-4-yl)-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]acrylamide](/img/structure/B279646.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279647.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279648.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-5-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279649.png)
![(E)-N-[1-(2,6-DICHLOROBENZYL)-1H-PYRAZOL-4-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279650.png)
![(E)-N~1~-[1-(2-CHLORO-6-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]-3-(1,5-DIMETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B279651.png)
![(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-N-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-PROPENAMIDE](/img/structure/B279652.png)
![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-(1-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B279653.png)
